molecular formula C8H8INO2 B3055125 1-Iodo-2,5-dimethyl-4-nitrobenzene CAS No. 6311-51-9

1-Iodo-2,5-dimethyl-4-nitrobenzene

Cat. No.: B3055125
CAS No.: 6311-51-9
M. Wt: 277.06 g/mol
InChI Key: CJMAFEVEDSAPLF-UHFFFAOYSA-N
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Description

1-Iodo-2,5-dimethyl-4-nitrobenzene is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzene, where the benzene ring is substituted with iodine, two methyl groups, and a nitro group

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2,5-dimethyl-4-nitrobenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution while maintaining its aromaticity .

Mode of Action

The mode of action of this compound involves a two-step mechanism known as electrophilic aromatic substitution .

In the first step , which is slow and rate-determining, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate known as a benzenonium ion .

In the second step , which is fast, a proton is removed from this intermediate, yielding a substituted benzene ring . This mechanism allows the benzene ring to retain its aromaticity throughout the reaction .

Biochemical Pathways

The biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution pathway . This pathway allows the benzene ring to undergo substitution reactions while maintaining its aromaticity . The downstream effects of this pathway involve the formation of a substituted benzene ring .

Result of Action

The result of the action of this compound is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the benzene ring undergoes a substitution reaction while maintaining its aromaticity .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place , sealed in dry conditions, and at a temperature between 2-8°C . These conditions help maintain the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodo-2,5-dimethyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 2,5-dimethyl-iodobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically requires controlled temperatures to ensure the selective formation of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-2,5-dimethyl-4-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents such as halogens (e.g., chlorine, bromine) and Lewis acids (e.g., aluminum chloride) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4) are employed.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are typical oxidizing agents.

Major Products:

    Substitution: Products depend on the substituents introduced.

    Reduction: 1-Iodo-2,5-dimethyl-4-aminobenzene.

    Oxidation: 1-Iodo-2,5-dimethyl-4-carboxybenzene.

Comparison with Similar Compounds

Uniqueness: 1-Iodo-2,5-dimethyl-4-nitrobenzene is unique due to the specific arrangement of its substituents, which influences its chemical reactivity and potential applications. The presence of both electron-donating (methyl) and electron-withdrawing (nitro, iodine) groups provides a versatile platform for various chemical transformations.

Properties

IUPAC Name

1-iodo-2,5-dimethyl-4-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-5-4-8(10(11)12)6(2)3-7(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJMAFEVEDSAPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1I)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30285909
Record name 1-iodo-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6311-51-9
Record name 1-Iodo-2,5-dimethyl-4-nitrobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6311-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2,5-dimethyl-4-nitrobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006311519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC43217
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43217
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-iodo-2,5-dimethyl-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30285909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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